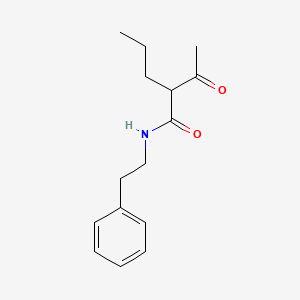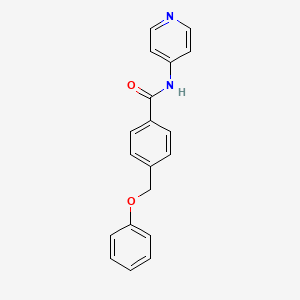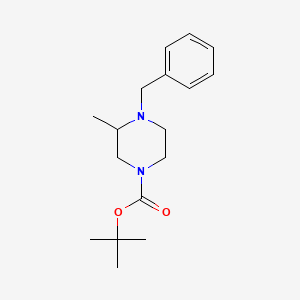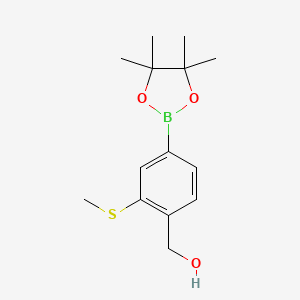
3-(aminomethyl)-N-phenyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-N-phenyloxolan-3-amine is an organic compound that features both an oxolane ring and an aminomethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-phenyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of an oxolane derivative with an aminomethylating agent in the presence of a catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-phenyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
3-(aminomethyl)-N-phenyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-phenyloxolan-3-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-N-phenyloxolan-3-amine: Unique due to the presence of both an oxolane ring and an aminomethyl group.
3-(aminomethyl)phenylboronic acid hydrochloride: Similar in structure but contains a boronic acid group instead of an oxolane ring.
2-(aminomethyl)phenol: Contains a phenol group instead of an oxolane ring.
Uniqueness
The combination of the oxolane ring and the aminomethyl group in this compound provides unique chemical properties that are not found in other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(aminomethyl)-N-phenyloxolan-3-amine |
InChI |
InChI=1S/C11H16N2O/c12-8-11(6-7-14-9-11)13-10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 |
InChI Key |
QFZOCYDPHQDVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CN)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(Furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B13874151.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)

